Methyl 2-[({[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
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Overview
Description
METHYL 2-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of heterocyclic structures, including pyridine, thiadiazole, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the thiadiazole and pyridine moieties through various coupling reactions. Common reagents used in these steps include sulfur, acyl chlorides, and amines. The final step involves esterification to introduce the methyl ester group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the process.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo a variety of chemical reactions, including:
Oxidation: The thiophene and thiadiazole rings can be oxidized under appropriate conditions.
Reduction: The compound can be reduced to modify the functional groups attached to the heterocyclic rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
METHYL 2-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 2-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
- METHYL 2-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
Uniqueness
The uniqueness of METHYL 2-[(2-{[5-(4-PYRIDYL)-1,3,4-THIADIAZOL-2-YL]SULFANYL}ACETYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE lies in its combination of multiple heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for diverse interactions with biological targets and the potential for a wide range of applications.
Properties
Molecular Formula |
C21H22N4O3S3 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
methyl 2-[[2-[(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C21H22N4O3S3/c1-28-20(27)17-14-6-4-2-3-5-7-15(14)30-19(17)23-16(26)12-29-21-25-24-18(31-21)13-8-10-22-11-9-13/h8-11H,2-7,12H2,1H3,(H,23,26) |
InChI Key |
LXBCGXIQOXJGMI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CSC3=NN=C(S3)C4=CC=NC=C4 |
Origin of Product |
United States |
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